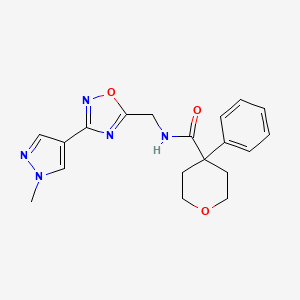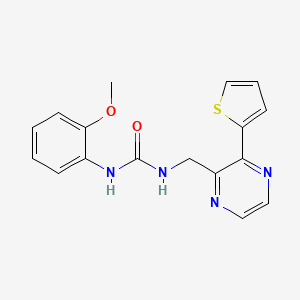
1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related urea compounds involves key intermediates and various synthetic routes. For instance, (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized using 6-aminoimidazo[1,2-a]pyrazine as a key intermediate . Another approach for synthesizing urea derivatives, such as 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, involved a carbonylation reaction with triphosgene and subsequent addition of aniline derivatives . These methods highlight the versatility in synthesizing urea derivatives, which could be applied to the synthesis of 1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea.
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using spectroscopic techniques such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and mass spectrometry . Additionally, the crystal structure can be determined using single-crystal X-ray diffraction, as demonstrated for a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea . These techniques would be essential for confirming the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents attached to the urea moiety. For example, the presence of an imidazo[1,2-a]pyrazin-6-yl group was associated with cytostatic activity against non-small cell lung cancer cell lines . Similarly, the introduction of different spacers and substituents can modulate the antiacetylcholinesterase activity of urea derivatives . These findings suggest that the chemical reactivity of this compound could be explored for potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. The crystallographic data, including space group, cell dimensions, and density, provide insights into the solid-state properties of these compounds . The antitumor activities of urea derivatives can be assessed using assays like MTT, and molecular docking studies can predict their interactions with biological targets . These analyses would be relevant for understanding the properties of this compound and its potential as a therapeutic agent.
科学的研究の応用
Hydrogel Formation and Anion Tuning
- Hydrogel Formation and Morphological Control: Research demonstrates the ability of certain urea derivatives to form hydrogels, with their rheological and morphological properties adjustable by the identity of the anion. This capability suggests applications in drug delivery systems and materials science where gel properties can be finely tuned for specific purposes (Lloyd & Steed, 2011).
Synthesis and Complex Formation
- Synthesis of Heterocyclic Compounds: Studies have explored the synthesis of N-hydroxyamide-containing heterocycles, indicating their potential in forming metal complexes, which could have implications in catalysis or as part of novel material synthesis processes (Ohkanda et al., 1993).
Directed Lithiation
- Directed Lithiation for Functionalization: Research on directed lithiation of urea derivatives highlights the potential for creating highly functionalized chemical structures, valuable in organic synthesis and pharmaceuticals (Smith, El‐Hiti, & Alshammari, 2013).
Biological Activities
- Anticancer and Antimicrobial Activities: Some studies focus on the synthesis of novel compounds with urea structures, assessing their biological activities. These compounds are tested for their anticancer and antimicrobial properties, suggesting their potential use in developing new therapeutic agents (Hishmat et al., 1992).
Enzyme Inhibition
- Enzyme Inhibition for Therapeutic Applications: The design and synthesis of urea derivatives as enzyme inhibitors highlight their potential in drug discovery, particularly for diseases where enzyme modulation can be therapeutic (Vidaluc et al., 1995).
Material Science and Crystal Structure Analysis
- Material Science and Crystallography: Studies include the crystal structure analysis of urea derivatives, providing insights into their potential applications in material science and the development of novel materials with specific physical properties (Kang et al., 2015).
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-6-3-2-5-12(14)21-17(22)20-11-13-16(19-9-8-18-13)15-7-4-10-24-15/h2-10H,11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKAHTXEOOCYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

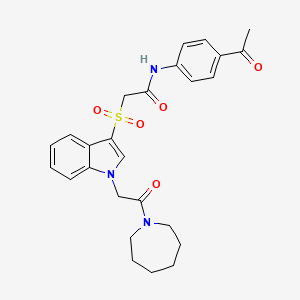
![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)
![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)
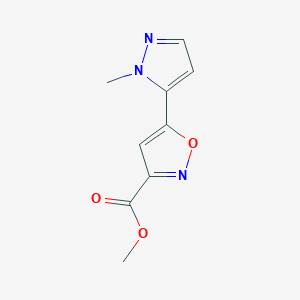
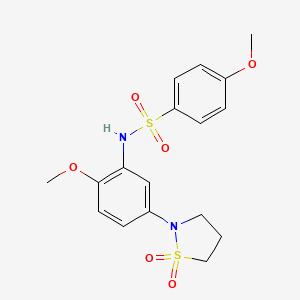

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)
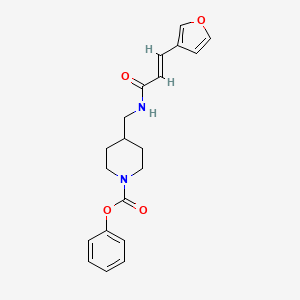
![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)
